

Application of N-Benzylideneaniline in the Spectrophotometric Determination of Nickel Ions

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Compound of Interest

Compound Name: *N-Benzylideneaniline*

Cat. No.: *B3420153*

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Abstract

This document provides detailed application notes and protocols for the use of the Schiff base **N-benzylideneaniline** as a chromogenic reagent in the spectrophotometric determination of nickel (II) ions. While Schiff bases are a versatile class of ligands known to form stable complexes with various transition metals, current research predominantly supports the application of **N-benzylideneaniline** for the selective quantification of nickel. This protocol outlines the synthesis of the reagent, the formation of the nickel complex, and the subsequent spectrophotometric analysis, including optimal conditions and analytical parameters.

Introduction

Schiff bases, characterized by the azomethine group (-HC=N-), are formed through the condensation of primary amines with aldehydes or ketones.^[1] Their ability to form stable, colored complexes with transition metal ions makes them valuable reagents in analytical chemistry, particularly for spectrophotometric analysis.^{[2][3]} **N-benzylideneaniline**, synthesized from benzaldehyde and aniline, forms a stable and colored complex with nickel (II) ions, providing a simple and cost-effective method for its quantification.^{[1][2]} This method is particularly relevant for environmental monitoring and industrial applications where the determination of nickel concentrations is crucial.

The reaction involves the formation of a coordination complex between the Ni (II) ion and **N-benzylideneaniline**, which exhibits a distinct absorbance maximum in the UV-visible spectrum, allowing for quantitative analysis based on Beer-Lambert's law.

Principle of the Method

The spectrophotometric determination of nickel (II) ions using **N-benzylideneaniline** is based on the formation of a stable, colored complex. The intensity of the color, which is directly proportional to the concentration of the nickel complex, is measured using a spectrophotometer at the wavelength of maximum absorbance (λ_{max}). The stoichiometry of the **N-benzylideneaniline**-nickel complex has been determined to be a 1:2 metal-to-ligand ratio.[\[3\]](#)[\[4\]](#)

Quantitative Data Summary

The analytical parameters for the spectrophotometric determination of Nickel (II) using **N-benzylideneaniline** are summarized in the table below.

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	360 nm	[2] [3]
Optimal pH	12.5	[1]
Stoichiometry (Ni ²⁺ :Ligand)	1:2	[3] [4]
Linearity Range (Beer's Law)	0.5 - 6.0 $\mu\text{g/mL}$	[5]
Limit of Detection (LOD)	0.0554 $\mu\text{g/mL}$	[5]
Limit of Quantification (LOQ)	0.0764 $\mu\text{g/mL}$	[5]
Color of the Complex	Olive Green	[2]

Experimental Protocols

Reagents and Solutions

- All reagents should be of analytical grade.
- Aniline ($\text{C}_6\text{H}_5\text{NH}_2$)

- Benzaldehyde ($\text{C}_6\text{H}_5\text{CHO}$)
- Ethanol (95%)
- Methanol (CH_3OH)
- Nickel (II) Chloride Hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- Sodium Hydroxide (NaOH)
- Methylamine (CH_3NH_2)
- Hydrochloric Acid (HCl)
- Distilled or Deionized Water

Instrumentation

- UV-Visible Spectrophotometer
- pH Meter
- Analytical Balance
- Magnetic Stirrer with Hot Plate
- Reflux Condenser
- Glassware (beakers, flasks, pipettes, etc.)

Synthesis of N-benzylideneaniline Ligand

- In a round-bottom flask equipped with a reflux condenser, mix equimolar quantities of benzaldehyde and aniline.[\[1\]](#)
- Reflux the mixture at 80°C for four hours with constant stirring.[\[1\]](#)
- Pour the resulting mixture into a beaker containing absolute ethanol while stirring rapidly.[\[1\]](#)

- To induce crystallization, place the beaker in an ice bath for 30 minutes.[1]
- Filter the solid product (**N-benzylideneaniline**), wash with cold ethanol, and dry in a desiccator. The expected yield is approximately 84%.[2]

Preparation of Nickel (II) Complex

- Dissolve 0.01 mole of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ in 5 mL of dry methanol.[2]
- In a separate flask, dissolve 0.02 mole of the synthesized **N-benzylideneaniline** in 10 mL of methanol.[2]
- Mix the two solutions and reflux the mixture at 80°C for six hours with constant stirring.[2]
- An olive-green colored complex will separate out.[2]
- Filter the complex, wash with petroleum ether, and dry in a desiccator.[2]

Spectrophotometric Determination of Nickel (II)

- Preparation of Standard Solutions: Prepare a series of standard solutions of Ni (II) in the concentration range of 0.5 to 6.0 $\mu\text{g/mL}$ from a stock solution of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$.
- Complex Formation: To each standard solution, add the **N-benzylideneaniline** solution, 0.5 M NaOH, and methylamine.[5] Adjust the final pH to 12.5 using 1.0 M NaOH.[1] Allow the solutions to stand for 20 minutes for maximum color development.[1]
- Spectrophotometric Measurement: Measure the absorbance of each solution at 360 nm against a reagent blank (containing all components except the nickel solution).
- Calibration Curve: Plot a graph of absorbance versus the concentration of Ni (II).
- Sample Analysis: Prepare the sample solution in the same manner as the standard solutions and measure its absorbance. Determine the concentration of nickel in the sample from the calibration curve.

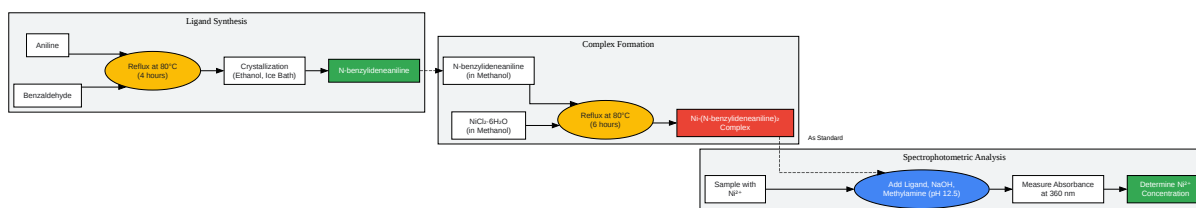
Interferences

The selectivity of the method was investigated by studying the effect of various ions on the determination of 4 ppm Ni^{2+} . The tolerance limits are summarized below.

Ion	Added as	Tolerated Concentration (mol L ⁻¹)
Ca^{2+}	CaSO_4	5×10^{-4}
Zn^{2+}	ZnCl_2	4.0×10^{-2}
Cd^{2+}	$\text{CdSO}_4 \cdot 6\text{H}_2\text{O}$	1.4×10^{-4}
Cu^{2+}	CuCl_2	3.0×10^{-2}
Ag^+	AgNO_3	1.0×10^{-1}
K^+	K_2CO_3	5×10^{-4}

Visualizations

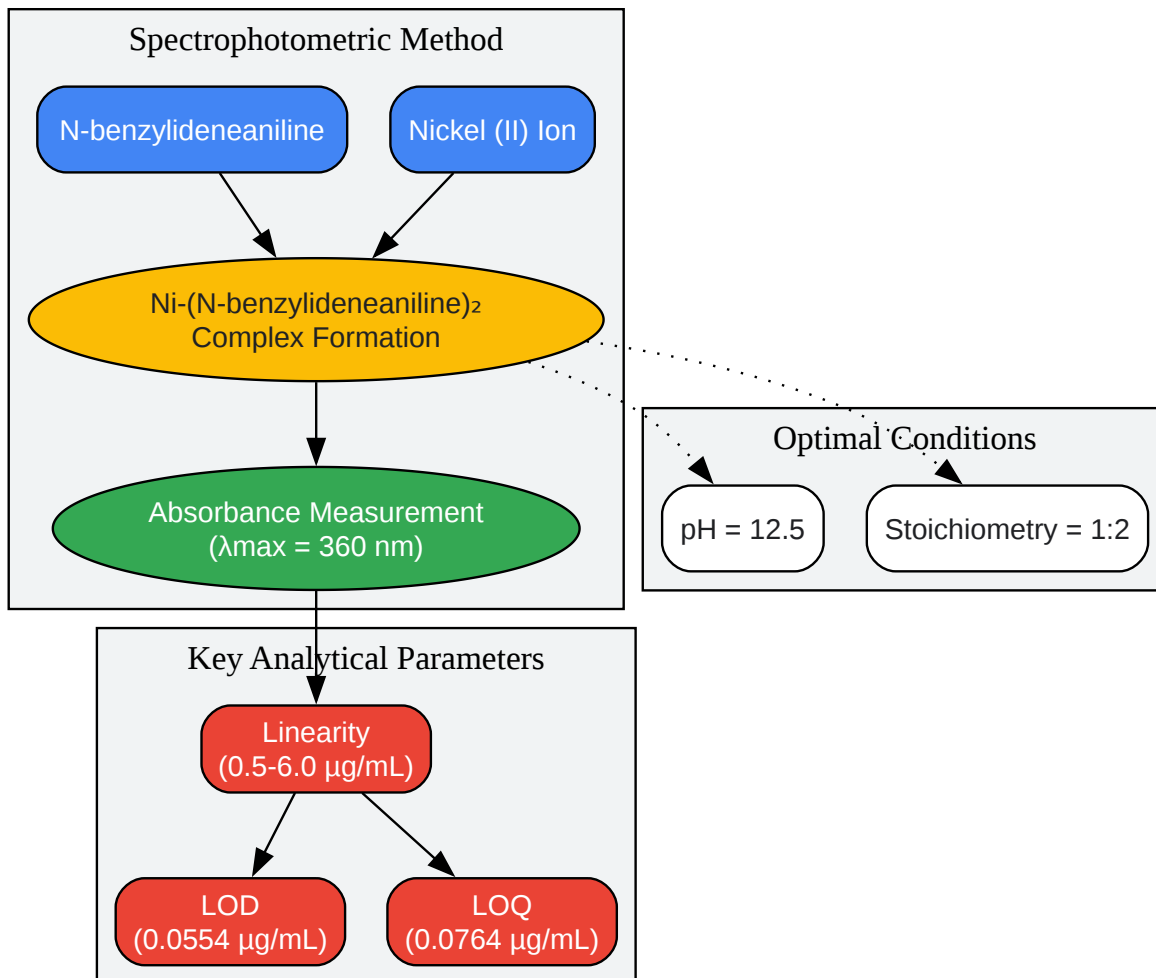
Experimental Workflow



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Caption: Workflow for the synthesis of **N-benzylideneaniline** and its nickel complex for spectrophotometric analysis.

Logical Relationship of Analytical Parameters



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Caption: Relationship between the analytical method, key parameters, and optimal conditions.

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